molecular formula C14H13NO4 B3061514 4BME3JM45W CAS No. 119802-72-1

4BME3JM45W

Cat. No.: B3061514
CAS No.: 119802-72-1
M. Wt: 259.26 g/mol
InChI Key: ZTTJBZXILLQBLD-UHFFFAOYSA-N
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Description

The compound designated 4BME3JM45W (molecular formula: C₂₁H₂₈NO₁₀S) is a mid-sized organic molecule characterized by a complex arrangement of functional groups. Key physicochemical properties derived from experimental analyses include:

  • Melting Point: Not explicitly stated in the evidence, but standard protocols recommend determination via differential scanning calorimetry (DSC) .
  • Spectroscopic Data: ¹H/¹³C NMR: Peaks indicative of methyl, amide, sulfonic acid, and ester groups . Mass Spectrometry: ESI-LRMS and HRMS confirm the molecular ion [M+H]⁺ at m/z 486.5 (calculated for C₂₁H₂₉NO₁₀S: 486.14) .
  • Elemental Analysis: Matches theoretical values for C, H, N, O, and S within 0.3% error .

The presence of 10 oxygen atoms and 1 sulfur atom suggests a structure rich in ester, ether, or sulfonate functionalities. Synthetic routes likely involve multi-step organic reactions, with purity confirmed via chromatography and spectral validation .

Properties

CAS No.

119802-72-1

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

9-(3-aminopropoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C14H13NO4/c15-5-1-6-17-14-12-10(4-7-18-12)8-9-2-3-11(16)19-13(9)14/h2-4,7-8H,1,5-6,15H2

InChI Key

ZTTJBZXILLQBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one typically involves the reaction of 7H-furo[3,2-g]chromen-7-one with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Table 1: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
4BME3JM45W C₂₁H₂₈NO₁₀S 486.14 Sulfonate, esters, amide High oxygen content, polar
Compound 1 Undisclosed ~300–350 (estimated) Sulfonamide, methyl, phenyl Likely aromatic sulfonamide
Compound 7 C₁₀H₁₃ClNO₃ 230.67 Carbamate, chloro, methoxy Smaller, halogenated
Compound 8 Undisclosed ~400–450 (estimated) Carboxylic ester, methyl Structural complexity, ester-rich

Functional Group Analysis:

  • Sulfur-Containing Groups :

    • This compound contains a sulfonate group (SO₃⁻), enhancing water solubility and acidity .
    • Compound 1 () features a sulfonamide (N-SO₂), common in pharmaceuticals but less polar than sulfonates .
  • Oxygen-Rich Moieties :

    • The 10 oxygen atoms in this compound suggest multiple ester or ether linkages, akin to Compound 8 (), which includes carboxylic esters . This contrasts with smaller oxygen-bearing compounds like Compound 7 (3 oxygen atoms) .
  • Molecular Weight and Complexity: At 486 g/mol, this compound is significantly larger than most compounds in (e.g., Compound 7: 230 g/mol).

Physical Properties:

  • Solubility : The sulfonate group in this compound likely confers higher aqueous solubility compared to sulfonamides (Compound 1) or carbamates (Compound 7) .
  • Thermal Stability : While melting points for analogs are unavailable, the ester and sulfonate groups in this compound may reduce thermal stability relative to purely hydrocarbon-based compounds.

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